9,10-Anthracenediol, diacetate
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry
9,10-Anthracenediol, diacetate belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. nih.gov The parent molecule, anthracene (B1667546), is a solid PAH consisting of three fused benzene (B151609) rings. ontosight.ai The structure of this compound is derived from 9,10-anthracenediol, where the hydroxyl groups at the 9 and 10 positions are acetylated to form a diacetate. ontosight.ai This structural modification, specifically the addition of acetate (B1210297) groups, significantly influences the chemical and physical properties of the parent anthracene molecule. ontosight.aiontosight.ai
The core of this compound is the anthracene framework, a defining feature of this subgroup of PAHs. The electronic properties and reactivity of the molecule are largely dictated by this fused-ring system. The addition of diacetate groups at the 9 and 10 positions introduces functionalities that can alter its solubility, reactivity, and potential applications compared to unsubstituted anthracene. ontosight.ai
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H14O4 guidechem.com |
| Molecular Weight | 294.306 g/mol guidechem.com |
| Melting Point | 270 °C guidechem.com |
| Boiling Point | 477.4°C at 760 mmHg guidechem.com |
| Density | 1.263 g/cm³ guidechem.com |
| Flash Point | 246.4°C guidechem.com |
Significance in Contemporary Chemical and Materials Science Research
This compound and its derivatives are subjects of ongoing research due to their unique optical and chemical properties. ontosight.ai A key area of investigation is their potential use in optoelectronics. Like many anthracene derivatives, this compound exhibits fluorescence under ultraviolet light, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai
In the realm of materials science, these compounds are explored for the development of novel materials such as fluorescent probes and sensors. ontosight.ai The anthracene core provides a rigid and photochemically active platform, while the diacetate groups can be modified to tune the material's properties for specific sensing applications. Research has also touched upon the potential for anthracene derivatives in medicinal applications, although this is a broader area of study for the compound family. ontosight.ai The synthesis of this compound typically involves the acetylation of 9,10-anthracenediol using acetic anhydride, often in the presence of a catalyst. ontosight.ai Furthermore, anthraquinones can be reduced to the corresponding 9,10-anthracenediol, which can then be used in further synthesis. dtu.dk
The study of such PAH derivatives is crucial for advancing the field of organic materials. The ability to functionalize the core PAH structure allows for the fine-tuning of electronic and photophysical properties, opening avenues for new technologies. The investigation into compounds like this compound contributes to a deeper understanding of structure-property relationships in functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
(10-acetyloxyanthracen-9-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-13-7-3-5-9-15(13)18(22-12(2)20)16-10-6-4-8-14(16)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURGWVZQAKAYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209156 | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-66-0 | |
| Record name | 9,10-Diacetoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 9,10 Anthracenediol, Diacetate and Its Derivatives
Acetylation Chemistry and Precursor Modifications
The synthesis of 9,10-Anthracenediol, diacetate, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), involves key chemical transformations. ontosight.ai The process generally begins with the appropriate precursor, which is then subjected to acetylation to yield the final diacetate compound. ontosight.ai The core structure consists of an anthracene backbone with two acetate (B1210297) groups located at the 9 and 10 positions. ontosight.ai
Strategies for Diacetoxylation of Anthracene Systems
The direct diacetoxylation of anthracene systems is a primary method for the synthesis of this compound. This typically involves the acetylation of 9,10-anthracenediol. ontosight.ai The reaction is commonly carried out using acetic anhydride, often in the presence of a catalyst, to facilitate the esterification of the hydroxyl groups. ontosight.ai
Friedel-Crafts acetylation of anthracene itself can lead to a mixture of mono- and di-acetylated products. rsc.org The reaction, when catalyzed by aluminum chloride, can be complex, with the product distribution being sensitive to reaction conditions such as solvent and temperature. rsc.org For instance, using ethylene (B1197577) chloride as a solvent can yield 1-acetylanthracene, and further diacetylation can produce a mixture of 1,5- and 1,8-diacetylanthracene. researchgate.net Under milder conditions in solvents like benzene (B151609) or ethylene chloride, 9-acetylanthracene (B57403) can be formed in significant amounts. rsc.orgresearchgate.net However, at higher temperatures, this isomer can rearrange to the more stable 1- and 2-acetylanthracenes. rsc.org The ratio of 1- to 2-isomers is influenced by the solvent used. rsc.org
Table 1: Solvent Effect on the Ratio of 1- to 2-Acetylanthracene in Friedel-Crafts Acetylation
| Solvent | Ratio of 1- to 2-Acetylanthracene |
| Benzene | 3.7 |
| Chloroform (B151607) | 4.4 |
| Ethylene chloride | 7.0 |
Reductive Pathways to 9,10-Anthracenediol as a Precursor for Diacetate Synthesis
A crucial intermediate in the synthesis of this compound is 9,10-Anthracenediol. This precursor is most commonly synthesized through the reduction of 9,10-anthraquinone. smolecule.com
Various chemical reducing agents can be employed to convert 9,10-anthraquinone to 9,10-Anthracenediol. smolecule.com Catalytic hydrogenation is a widely used method, often employing catalysts like palladium or platinum under pressure. smolecule.com Palladium on carbon (Pd/C) is a particularly effective catalyst for this transformation. Other reagents such as lithium aluminum hydride and sodium borohydride (B1222165) are also capable of reducing anthraquinones to their corresponding diols. smolecule.com For instance, sodium borohydride in dimethyl sulfoxide (B87167) (DMSO) can be used for this reduction. Additionally, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to readily reduce anthraquinone (B42736) to the 9,10-dihydro-9,10-anthracenediol stage. google.com
Table 2: Common Chemical Reduction Methods for 9,10-Anthraquinone
| Reducing Agent/Method | Catalyst/Conditions | Product |
| Hydrogen Gas | Palladium or Platinum | 9,10-Anthracenediol |
| Sodium Borohydride | Dimethyl Sulfoxide (DMSO) | 9,10-Anthracenediol |
| Lithium Aluminum Hydride | - | 9,10-Anthracenediol |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tetrahydrofuran (THF) | 9,10-dihydro-9,10-anthracenediol |
Electrochemical reduction presents an alternative and milder route to 9,10-Anthracenediol from 9,10-anthraquinone. smolecule.com This method offers precise control over the reduction process and is compatible with renewable energy sources. smolecule.com The mechanism involves the sequential transfer of electrons and protons to the anthraquinone molecule. smolecule.comdtu.dk The process is often carried out in a protic solvent system. smolecule.com The electrochemical behavior of 9,10-anthraquinone can be influenced by the presence of hydrogen-bond and proton-donating additives in the electrolyte solution. nih.gov For example, in the presence of weakly interacting additives like methanol (B129727), two distinct reduction waves are observed, corresponding to the formation of the radical anion (AQ•-) and the dianion (AQ2-). nih.gov With stronger hydrogen-bonding additives, a two-electron reduction wave can be observed. nih.gov
Derivatization Reactions and Functionalization Studies of this compound
Targeted Functional Group Transformations
The hydroxyl groups of 9,10-Anthracenediol are key sites for functionalization. smolecule.com Besides acetylation to form the diacetate, these groups can undergo other reactions. For example, they can react with hydrochloric acid in methanol to yield methides and p-coumaryl alcohol. smolecule.com The diol can also be oxidized back to 9,10-anthraquinone. smolecule.com Further reduction of 9,10-anthracenediol can lead to tetrahydroanthracene (B13747835) derivatives. Selective hydrogenation, often with a Pd/C catalyst under elevated pressure and temperature, can saturate the 1,4-positions of the central ring to form 1,4,9,10-tetrahydroanthracene-9,10-diol.
Formation of Conjugates and Polymeric Structures
The anthracene framework, particularly the 9,10-disubstituted scaffold, serves as a valuable component in the construction of larger molecular assemblies, including conjugates and polymers. The precursor, 9,10-anthracenediol (also known as anthrahydroquinone), is a key intermediate in these syntheses.
One significant application involves its use as a bridging molecule in bio-conjugates designed for energy harvesting. dtu.dk In these systems, anthraquinones are reduced to 9,10-anthracenediol through a two-electron, two-proton proton-coupled electron transfer (PCET) process. dtu.dk This diol can then act as a linker, connecting proteins to electrodes to facilitate efficient electron transfer, a critical aspect for various bioelectrochemical applications. dtu.dk
In the realm of materials science, 9,10-anthracenediol has been employed as a template molecule for the synthesis of semi-covalent fluorescent molecularly imprinted polymers (MIPs). dphen1.com This process involves the formation of covalent ester bonds between the diol template and a functional monomer during polymerization. dphen1.com Subsequent removal of the template creates specific recognition sites within the polymer matrix capable of selectively binding with target molecules like 9-anthrol through non-covalent interactions. dphen1.com
Furthermore, adduct formation between anthrahydroquinone and other molecules, such as lignin (B12514952) model quinone methides, has been established. usda.gov This reaction is a key step in anthraquinone-catalyzed delignification processes in the paper industry. usda.gov The resulting adducts represent a form of molecular conjugate where the anthracene moiety is covalently linked to a complex organic structure. usda.gov The versatility of anthracene derivatives also extends to their incorporation into various polymeric materials, leveraging their unique photochemical and photophysical properties. beilstein-journals.org
| Structure Type | Precursor/Derivative | Methodology | Application/Significance | Reference |
|---|---|---|---|---|
| Bio-conjugates | 9,10-Anthracenediol | Reduction of anthraquinone (PCET) to form a bridging molecule for linking proteins to electrodes. | Energy harvesting and bioelectronics. | dtu.dk |
| Molecularly Imprinted Polymers (MIPs) | 9,10-Anthracenediol | Used as a template in semi-covalent polymerization to create specific recognition sites. | Selective molecular sensing (e.g., for 9-anthrol). | dphen1.com |
| Lignin Adducts | Anthrahydroquinone (9,10-Anthracenediol) | Reaction with lignin model quinone methides. | Key step in catalyzed delignification for paper pulping. | usda.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms behind the synthesis of this compound and related compounds is crucial for optimizing reaction conditions and controlling product outcomes. Key areas of investigation include the electron transfer processes involved in the formation of the core diol structure and the methods for achieving stereochemical control in subsequent derivatizations.
Electron Transfer Processes in Diacetate Formation
The synthesis of this compound begins with the formation of its precursor, 9,10-anthracenediol. This diol is typically generated from the reduction of 9,10-anthracenedione (anthraquinone). This transformation is fundamentally an electron transfer process.
Research has shown that anthraquinones are reduced to the corresponding 9,10-anthracenediol via a proton-coupled electron transfer (PCET) mechanism, which involves the transfer of two electrons and two protons. dtu.dk The reverse reaction, the oxidation of 9,10-anthracenediol (anthrahydroquinone) back to anthraquinone, is also governed by electron transfer. researchgate.netacs.org The autoxidation of anthrahydroquinone with molecular oxygen is thought to require an initiation step to form radical species, with a proposed rate-determining step being hydrogen atom abstraction from the diol by triplet oxygen. acs.org The entire anthraquinone/anthrahydroquinone cycle is a critical redox couple where the diol acts as the active catalyst in processes like alkaline pulping. usda.gov The ability of the 9,10-disubstituted anthracene core to mediate electron and energy transfer is a foundational aspect of its chemical reactivity.
Stereochemical Control in Related Anthracene Derivatization
Achieving stereochemical control is a significant challenge and a key goal in the synthesis of complex, functionalized anthracene derivatives. The reactivity and selectivity of these reactions are highly dependent on both the reaction conditions and the inherent stereochemistry of the starting materials. beilstein-journals.org
Several advanced strategies have been developed to influence the stereochemical outcome of anthracene derivatization:
Substrate and Reagent Control : Studies have shown that stereoisomeric anthracene derivatives can exhibit vastly different reactivities and lead to different products under the same conditions. beilstein-journals.org For instance, the reaction of different stereoisomers of brominated anthracene precursors with a base can yield distinct products like epoxides or olefinic compounds. beilstein-journals.org
Chiral Catalysis : The use of chiral transition metal catalysts has significantly advanced the asymmetric synthesis of anthracene scaffolds, enabling the production of enantiomerically pure compounds. nih.gov This approach is vital for creating pharmaceuticals where specific stereoisomers are required. nih.gov
Enzymatic Reactions : Biocatalysis offers a powerful method for stereocontrol. Enzymatically catalyzed Diels-Alder reactions using anthracene derivatives as dienes have been shown to produce products with high stereoselectivity, favoring the endo-configuration with yields ranging from 53% to 94%. seejph.com
Chiral Auxiliaries : Asymmetric control has also been demonstrated in Diels-Alder cycloadditions by attaching chiral auxiliaries to the anthracene core, such as in the case of chiral 9-aminoanthracene (B1202694) derivatives. researchgate.net
These methodologies underscore the progress in directing the three-dimensional arrangement of atoms during the synthesis of complex anthracene-based molecules.
| Method | Description | Example/Application | Reference |
|---|---|---|---|
| Chiral Transition Metal Catalysis | Employs chiral metal complexes to catalyze reactions, leading to enantiomerically pure or enriched products. | Asymmetric synthesis of various anthracene scaffolds for pharmaceuticals. | nih.gov |
| Enzymatic Catalysis | Uses enzymes to control the stereoselectivity of a reaction. | Diels-Alder reactions of anthracene derivatives to selectively form endo-products. | seejph.com |
| Stereoisomer-Dependent Reactivity | Leverages the inherent stereochemistry of starting materials to direct reaction pathways to different products. | Selective formation of epoxides or olefins from different stereoisomers of brominated anthracenes. | beilstein-journals.org |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. | Asymmetric Diels-Alder cycloadditions using chiral 9-aminoanthracene derivatives. | researchgate.net |
Sophisticated Spectroscopic and Structural Elucidation of 9,10 Anthracenediol, Diacetate
X-ray Crystallography for Solid-State Architecture
Table 1: Crystal Data for 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.208 (7) |
| b (Å) | 9.730 (8) |
| c (Å) | 9.902 (8) |
| α (°) | 73.257 (16) |
| β (°) | 79.986 (14) |
| γ (°) | 80.770 (14) |
| Volume (ų) | 740.7 (10) |
| Z | 2 |
Source: Acta Cryst. (2013). E69, o788. researchgate.net
Molecular Conformation Analysis
The conformation of 9,10-Anthracenediol, diacetate in the solid state is expected to be largely defined by the rigid anthracene (B1667546) backbone. In the crystal structure of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, the anthraquinone (B42736) ring system is observed to be nearly planar. researchgate.net A similar planarity is anticipated for the anthracene core of this compound. The acetate (B1210297) groups at the 9 and 10 positions introduce some conformational flexibility. Their orientation relative to the anthracene plane is determined by steric and electronic factors within the crystal lattice. The planarity of the aromatic system is a key factor enabling effective intermolecular interactions. utc.edu
Intermolecular Interaction Profiling (e.g., π-π Stacking)
The solid-state architecture of aromatic molecules like this compound is heavily influenced by non-covalent interactions. The most significant of these is π-π stacking, driven by the interaction between the electron-rich aromatic rings of adjacent molecules. researchgate.net In the crystal structure of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, a distinct supramolecular architecture is formed due to π–π stacking between the parallel benzene (B151609) rings of neighboring molecules. researchgate.net The measured centroid–centroid distance for this interaction is 3.883 (4) Å. researchgate.net This type of stacking is a common and crucial feature for anthracene derivatives, as it significantly contributes to the stability of the crystal lattice. utc.edu In addition to π-π stacking, weak intermolecular C—H⋯O hydrogen bonds may also play a role in stabilizing the crystal packing. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its structure by detailing the chemical environment of each proton and carbon atom. utc.eduresearchgate.net
Advanced Proton (¹H) and Carbon-13 (¹³C) NMR Applications
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate groups. The aromatic region would likely display a set of multiplets corresponding to the protons on the anthracene core. rsc.org Based on data from related anthracene derivatives, these signals are typically found between δ 7.0 and 9.0 ppm. utc.edursc.org The protons of the two acetate methyl groups (-OCOCH₃) would appear as a sharp singlet in the aliphatic region, expected around δ 2.0-2.5 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons of the anthracene skeleton, the carbonyl carbons of the acetate groups, and the methyl carbons. Aromatic carbons typically resonate in the δ 120-140 ppm range, while the carbonyl carbons are found further downfield, around δ 170 ppm. rsc.org The methyl carbons of the acetate groups would appear upfield.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H NMR (Expected) | ¹³C NMR (Expected) |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 9.0 (m) | 120 - 140 |
| Acetate (C=O) | - | ~170 |
| Acetate (CH₃) | 2.0 - 2.5 (s) | 20 - 25 |
Note: These are estimated values based on analogous structures. researchgate.netrsc.org
Optical Spectroscopic Characterization
The optical properties of this compound are dominated by the electronic transitions of the anthracene chromophore. UV-Visible absorption and fluorescence spectroscopy are key techniques to characterize these properties. ontosight.ai
The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by a series of well-defined absorption bands in the UV region. researchgate.netresearchgate.net For a related compound, 6,6'-dimethoxy-[1,1'-bianthracene]-2,2'-diol, the absorption maxima (λmax) in chloroform (B151607) were observed at 267, 330, and 406 nm. rug.nl this compound is expected to exhibit a similar absorption profile, corresponding to the π→π* transitions within the conjugated aromatic system.
Many anthracene derivatives are known for their fluorescent properties, and this compound is also expected to be fluorescent under UV light. ontosight.ai The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. researchgate.net The efficiency (quantum yield) and wavelength of fluorescence can be influenced by the substituents on the anthracene core and the solvent environment. acs.org The study of these optical properties is fundamental for applications in optoelectronic devices like OLEDs and as fluorescent probes. ontosight.ai
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |
| 9,10-dihydro-9,10-bis(phenylethynyl)-9,10-anthracenediol |
| 9,10-bis(phenylethynyl)anthracene |
| 9,10-bis[iodoethynyl]anthracene |
| 9,10-anthracenedione |
| 9,10-Anthracenedimethanol, diacetate |
| 1,2,3,4-tetrahydroanthracene-9,10-diacrylate |
| 1,2,3,4-tetrahydroanthracene-9,10-dimethacrylate |
| 9-anthracenylmethyl acrylate (B77674) |
| α,α'-(anthracene-9,10-diyl)bis(methylmalonic acid) |
UV-Vis Absorption and Electronic Transitions
The electronic absorption properties of this compound are dominated by the π-electron system of the anthracene moiety. UV-Vis spectroscopy is a primary tool for investigating these properties, revealing insights into the electronic transitions within the molecule. The absorption spectrum of anthracene derivatives is characterized by distinct bands corresponding to π–π* transitions. The substitution at the 9,10-positions, in this case with diacetate groups, modulates these transitions. While substitutions with groups that extend π-conjugation, such as phenylethynyl, can cause significant shifts in the absorption bands nih.gov, the acetate groups in this compound primarily influence the electronic states through inductive effects rather than extensive conjugation.
Studies on related 9,10-disubstituted anthracenes show that altering the substituents can tune the electronic states of the molecule. researchgate.net For instance, the introduction of silyl (B83357) groups at the 9,10-positions results in a notable bathochromic (red) shift of the ¹Lₐ band compared to unsubstituted anthracene, which is attributed to σ–π conjugation. nih.gov The parent compound, 9,10-anthracenediol, exhibits characteristic absorption bands upon electrochemical reduction, indicating the sensitivity of the anthracene core's electronic structure to its oxidation state. For this compound, the UV-Vis spectrum provides a fundamental fingerprint of its electronic ground state and the energy required to access its excited states.
Table 1: UV-Vis Absorption Data for Anthracene and a Related Derivative
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| Anthracene | 374 | 8,000 | nih.gov |
This table presents data for related compounds to provide context for the typical absorption characteristics of the 9,10-disubstituted anthracene chromophore.
Fluorescence Emission Studies and Photophysical Properties
Anthracene derivatives are well-known for their fluorescent properties, typically emitting in the blue region of the spectrum. ontosight.aichalmers.se The fluorescence of this compound originates from the decay of its lowest singlet excited state (S₁) to the ground state (S₀). The efficiency and lifetime of this emission are key photophysical parameters.
The substitution pattern on the anthracene core is a critical determinant of the molecule's fluorescence quantum yield (Φf). For many 9,10-disubstituted anthracenes, such as 9,10-diphenylanthracene (B110198) (DPA), the bulky substituents prevent π-π stacking in aggregates, which inhibits non-radiative decay pathways and leads to high fluorescence quantum yields, often approaching unity. chalmers.semdpi.com In contrast, substituents like thiophenes can significantly decrease the quantum yield. chalmers.se The acetate groups of this compound influence the radiative and non-radiative decay rates from the excited state.
Time-resolved fluorescence measurements on similar anthracene derivatives have revealed natural radiative lifetimes in the range of 2.5 to 4.4 nanoseconds. nih.gov The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including the solvent and the presence of quenchers. For example, the fluorescence of 9,10-dimethylanthracene (B165754) is known to be quenched by molecular oxygen, a process that is dependent on solvent viscosity and pressure. researchgate.netnih.gov The photophysical properties of this compound are foundational to its potential use in applications such as fluorescent probes and materials. ontosight.ai
Table 2: Photophysical Properties of Anthracene and a Related Derivative
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |
|---|---|---|---|
| Anthracene | 0.32 | Not Specified | nih.gov |
| 9,10-bis(diisopropylsilyl)anthracene | 0.90 | Not Specified | nih.gov |
This table provides comparative photophysical data for related anthracene compounds.
Environmental Sensing Through Photophysical Responses in Xerogels
The sensitivity of the photophysical properties of anthracene derivatives to their local environment makes them suitable for use in chemical sensing platforms. acs.org Specifically, 9,10-anthracenediol, the precursor to the diacetate, has been studied as a model compound when sequestered within silica (B1680970) xerogels for sensing applications. nih.gov
Xerogels provide a porous, rigid matrix that can host fluorescent reporter molecules. When 9,10-anthracenediol is doped into a xerogel, it reports from a distribution of distinct microenvironments at the pore surface. nih.gov This environmental heterogeneity is reflected in the molecule's photophysical response. This is a key aspect in the development of Site Selectively Templated and Tagged Xerogels (SSTTX), a sensing platform where analyte-responsive sites are created. nih.gov
Research comparing 9,10-anthracenediol with a more complex Bifunctional Sacrificial Template (BST) within xerogels shows that while the fundamental photophysics of the anthracene core are unchanged in solution, their behavior within the xerogel matrix differs. nih.gov Both molecules experience a range of microenvironments, but the variance in this distribution is statistically greater for the BST-doped xerogel. nih.gov This suggests that the initial template sites formed during the creation of the sensing material are not uniform but are intrinsically diverse. This diversity is likely caused by differences in the position and orientation of the anthracene moiety at the xerogel's pore surface, which can influence electron and energy transfer processes. nih.gov These findings are crucial for understanding and optimizing the fabrication of molecularly imprinted xerogels for robust and reusable chemical sensors. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9,10-Anthracenediol |
| Anthracene |
| 9,10-bis(phenylethynyl)anthracene (BPEA) |
| 9,10-diphenylanthracene (DPA) |
| 9,10-bis(diisopropylsilyl)anthracene |
| 9,10-dimethylanthracene |
| Bifunctional Sacrificial Template (BST) |
| Thiophene |
Computational and Theoretical Chemistry Studies of 9,10 Anthracenediol, Diacetate
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulations for 9,10-Anthracenediol, diacetate are not available in the current body of scientific literature. MD simulations are powerful tools for exploring the conformational landscape, dynamic behavior, and interactions of molecules in various environments over time. mdpi.com The application of MD to this compound could reveal insights into its structural flexibility, solvation properties, and behavior in condensed phases. While general principles of MD are well-established, their specific application to this molecule has not been reported. mdpi.comelifesciences.org
Investigations of Intermolecular Interactions in Molecular Assemblies
There is a lack of published studies focusing on the specific intermolecular interactions and crystal packing of this compound. Research in this area would typically involve computational analysis of non-covalent interactions such as π-π stacking, hydrogen bonding (if applicable), and van der Waals forces that govern the formation of molecular assemblies in the solid state.
Research on other anthracene (B1667546) derivatives demonstrates the importance of such interactions. For example, studies have explored how hydrogen bonding and halogen bonding can direct the formation of two-dimensional molecular crystals in substituted anthracenes. utc.edu Other research has investigated the multiple intermolecular forces, including C-H···Br contacts and van der Waals interactions, in the self-assembly of anthraquinodimethane derivatives on surfaces. rsc.org Furthermore, host-guest chemistry has been used to enhance π-π interactions between anthracene moieties for supramolecular polymerization. researchgate.net These examples underscore the types of interactions that could be at play in assemblies of this compound, but specific computational data for this compound remains absent from the literature.
Advanced Applications of 9,10 Anthracenediol, Diacetate in Materials Science and Organic Electronics Research
Integration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The fluorescent nature of anthracene (B1667546) derivatives has led to their investigation for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The efficiency, color purity, and operational lifetime of these devices are critically dependent on the materials used in their active layers.
Role as Active Layer Component
In OLEDs, the active layer is where the electroluminescence occurs, the process of converting electricity into light. 9,10-Anthracenediol, diacetate and its derivatives are explored as materials for this crucial layer. ontosight.ai The selection of an appropriate host and dopant composition in the light-emitting layer is a known strategy to enhance the electroluminescence efficiency, chromaticity, and lifespan of OLED devices. google.com While various anthracene derivatives have been investigated for these applications, achieving a combination of high efficiency and long operational lifetime remains a key research focus. google.com
Structure-Property Relationships for Device Performance
The performance of an OLED is intrinsically linked to the molecular structure of its components. For anthracene derivatives, modifications to the core structure can significantly influence the device's emission color, efficiency, and stability. While specific performance data for this compound in OLEDs is not extensively detailed in the provided results, the broader class of aminoanthracene derivatives has been explored for light-emitting applications. google.com However, these have sometimes been associated with either lower efficiencies or emissions in the yellow-green to yellow regions of the spectrum. google.com The ongoing challenge lies in designing anthracene-based compounds that exhibit both high efficiency and a long operational life. google.com
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of this compound makes it a valuable building block for the creation of fluorescent probes and chemical sensors. ontosight.ai These tools are designed to detect and quantify specific analytes with high sensitivity and selectivity.
Design Principles for Selective Detection
The design of effective fluorescent probes hinges on creating a molecule that exhibits a change in its fluorescence properties upon interacting with a specific target analyte. This can involve mechanisms like fluorescence quenching or enhancement. For instance, derivatives of anthracene have been designed to act as selective probes for various substances. A notable example is the development of a cell-permeable anthracene analog, diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), which is highly selective for singlet oxygen. nih.gov In this case, the fluorescence of the probe is reduced upon reacting with singlet oxygen. nih.gov
Another approach involves molecular imprinting, where a polymer is created with cavities that are complementary in shape and functionality to a target molecule. dphen1.com In one study, 9,10-anthracenediol was used as a template to create a fluorescent molecularly imprinted polymer for the recognition of 9-anthrol. dphen1.com The design of chemical sensors often involves combining a selective recognition element with a signal transducer. acs.orgsemanticscholar.org
Application in Microenvironmental Probing
Fluorescent probes derived from anthracene compounds can be utilized to investigate microscopic environments, such as the interior of living cells. The ability of a probe to permeate cell membranes and report on the local environment is a key feature. For example, the DADB probe has been successfully used to monitor the formation of singlet oxygen within different cellular organelles like the endoplasmic reticulum, mitochondria, and lysosomes during photodynamic therapy. nih.gov
Furthermore, the photophysical properties of 9,10-anthracenediol have been studied in different environments, including in solution and within xerogels, which are porous solid materials. acs.org The interaction of anthracene derivatives with cyclodextrins has also been explored to create supramolecular aggregates. In one instance, an anthraquinone-modified β-cyclodextrin was used to create a system where the anthraquinone (B42736) group could be photoreduced to the strongly fluorescent 9,10-anthracenediol within the hydrophobic microenvironment of the cyclodextrin (B1172386) cavity. researchgate.net This reversible process highlights the potential for creating responsive materials for applications like information encryption. researchgate.netresearchgate.net
Contributions to Energy Storage Technologies
The electrochemical properties of anthracene derivatives, particularly their ability to undergo reversible redox reactions, make them interesting candidates for energy storage applications. Anthraquinones, which are structurally related to 9,10-Anthracenediol, are of great interest in electrochemistry due to their conjugated structure. dtu.dk
Anthraquinones can be reduced to the corresponding 9,10-anthracenediol in a process involving the transfer of two electrons and two protons. dtu.dk This reversible electrochemical behavior is a key requirement for materials used in rechargeable batteries and other energy storage devices. The redox potential of these molecules can be tuned by adding different substituent groups, which affects their suitability for various electrochemical systems. dtu.dk While the direct application of this compound in energy storage is not explicitly detailed, the reversible conversion between anthraquinone and 9,10-anthracenediol forms the basis of their potential in this field. dtu.dk
Redox Behavior in Battery Applications
The electrochemical properties of the anthracene core are central to its application in energy storage. The diacetate derivative is closely related to the 9,10-anthraquinone/9,10-anthracenediol redox couple, which is known for its reversible two-electron, two-proton proton-coupled electron transfer (PCET) process. dtu.dk This redox activity is being explored for its potential in battery technologies.
The fundamental redox reaction involves the conversion between the oxidized state (anthraquinone) and the reduced state (anthracenediol). The autooxidation of 9,10-anthracenediol back to its quinone form is a well-known process. researchgate.net This inherent reversibility is a key characteristic for rechargeable energy storage systems. Research into the electrochemical performance of lithium batteries has included the investigation of 9,10-anthracenediol, highlighting its relevance in this field. osti.gov Furthermore, the use of related anthraquinones as electron-deficient redox subunits can help mediate and adjust the redox potential in organic electronic devices. escholarship.org The mechanism for the oxidation of the anthracenediol core has been a subject of detailed computational study, shedding light on the hydrogen atom abstraction by oxygen that drives the reaction. acs.org
Table 1: Redox Characteristics of the Anthracene Core
| Property | Description | Source |
|---|---|---|
| Redox Mechanism | Reversible 2-electron, 2-proton proton-coupled electron transfer (PCET). | dtu.dk |
| Reduced Form | 9,10-Anthracenediol | dtu.dk |
| Oxidized Form | 9,10-Anthraquinone | researchgate.net |
Materials Design for Electrochemical Energy Storage
The design of novel materials for electrochemical energy storage increasingly incorporates organic molecules due to their low cost, environmental safety, and tunable properties. dtu.dk The 9,10-anthracenediol/anthraquinone system is an attractive candidate for these applications. dtu.dk
These aqueous organic redox-active compounds are being investigated for use in energy storage devices, including flow batteries. dtu.dk In materials design, the anthracene core can be functionalized and incorporated into larger structures, such as polymers, to create materials with specific electrochemical properties. The goal is to develop electrolytes and electrode materials that facilitate rapid and efficient ion transport during the charge-discharge cycles of a battery. acs.org The incorporation of electron-deficient subunits like 9,10-anthraquinones into a polymer backbone is a strategy used to create a step-down potential, lowering the applied voltage needed for reduction. escholarship.org
Role in Advanced Organic Synthesis and Catalysis
Beyond its electrochemical applications, this compound serves as a valuable intermediate and building block in the synthesis of more complex molecules and in the exploration of advanced catalytic methods.
Precursor Chemistry for Complex Molecular Architectures
The defined structure of this compound, featuring a rigid aromatic plane with functional groups at defined positions, makes it an ideal precursor for constructing larger, well-defined molecular architectures. The diol form, in particular, is used as a building block for polymers.
A notable example is the synthesis of anthracene-based polyurethane networks. In this process, an anthracene diol is used as a precursor molecule, reacting with other monomers to form a cross-linked polymer network. vub.be This demonstrates the compound's utility in creating advanced materials where the anthracene unit can impart specific properties, such as thermal or photochemical responsiveness, to the final product. vub.be The metabolism of parent PAHs can also lead to diol derivatives, which can be further functionalized. nih.goviarc.fr
Table 2: Example of 9,10-Anthracenediol as a Precursor
| Precursor | Reaction Type | Resulting Architecture | Source |
|---|
Exploration in Diastereodivergent Catalytic Systems
Diastereodivergent catalysis is a sophisticated synthetic strategy that allows for the selective formation of any possible diastereomer of a product from the same set of starting materials, purely by changing the catalyst or reaction conditions. acs.orgnih.gov This approach provides powerful control over the three-dimensional structure of molecules. acs.org
While the direct use of this compound in diastereodivergent catalytic systems is not widely reported in the surveyed literature, its molecular structure is relevant to the principles of this field. The rigid anthracene backbone provides a defined scaffold, and the two acetate (B1210297) groups offer handles for synthetic transformations. In theory, a chiral catalyst could interact with this substrate or a derivative to control the stereochemical outcome of a reaction, for instance, an addition to the aromatic system or a transformation involving the side groups.
The primary modes of operation in this area are sequential, relay, and synergistic catalysis, where two or more catalytic cycles work in concert to build stereochemistry. acs.orgnih.gov For a molecule like this compound, a diastereodivergent approach could potentially be used to control the formation of multiple new stereocenters on or adjacent to the anthracene core, leading to a full set of stereoisomers with high selectivity. acs.org The development of highly specific catalysts that can independently activate substrates is crucial for achieving such control. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C18H14O4 |
| 9,10-Anthracenediol | C14H10O2 |
| 9,10-Anthraquinone | C14H8O2 |
Environmental Fate and Bioremediation Research of Anthracene Derivatives
Photocatalytic Degradation Pathways of Anthracene (B1667546) Scaffolds
The photocatalytic degradation of anthracene and its derivatives is a significant area of research for the remediation of contaminated environments. The process typically involves the absorption of light by the anthracene molecule, leading to its excitation and subsequent reaction with oxygen. mdpi.com While direct research on 9,10-Anthracenediol, diacetate is limited, the degradation pathways can be inferred from studies on similar anthracene compounds. The initial step in the photodegradation of this compound would likely be the photo-induced hydrolysis of the acetate (B1210297) groups, yielding 9,10-Anthracenediol. This is then followed by the degradation of the core anthracene structure. The photodimerization of anthracene derivatives through a [4+4] cycloaddition is a known photoreaction that can compete with degradation pathways. mdpi.com
The investigation of transient metabolites is crucial for understanding the complete degradation pathway. For anthracene scaffolds, photodegradation in the presence of oxygen often leads to the formation of endoperoxides as initial transient species. These endoperoxides are generally unstable and can further decompose to form a variety of oxygenated products. Based on studies of other PAHs, the degradation of the anthracene core of 9,10-Anthracenediol would be expected to proceed through intermediates such as 9,10-anthraquinone and its hydroxylated derivatives. Further oxidation can lead to the cleavage of the aromatic rings, resulting in the formation of smaller, more water-soluble compounds like phthalic acid.
The oxidative degradation of the anthracene scaffold is primarily driven by reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, generated during photocatalysis. nih.gov The anthracene molecule, upon light absorption, can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then attack the electron-rich anthracene ring, leading to the formation of the transient endoperoxide. mdpi.com Subsequent reactions, including further oxidation and ring cleavage, break down the complex aromatic structure into simpler, less harmful compounds. The efficiency of this degradation process can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. umich.edunih.gov
Microbial Biodegradation Studies of Anthracene Analogs
Microbial degradation is a key process in the natural attenuation of PAHs in the environment. nih.gov For this compound, the initial and critical step in its biodegradation is the enzymatic hydrolysis of the two acetate ester bonds. This reaction is catalyzed by esterase enzymes, which are ubiquitous in various microorganisms. nih.govlibretexts.orglibretexts.org The hydrolysis of the acetate groups results in the formation of 9,10-Anthracenediol and acetic acid. The resulting 9,10-Anthracenediol is then susceptible to further microbial degradation through pathways established for anthracene and other hydroxylated PAHs. The released acetic acid is a readily metabolizable carbon source for many microorganisms. nih.gov
The microbial degradation of the de-acetylated intermediate, 9,10-Anthracenediol, would proceed through well-documented enzymatic pathways for PAHs. In both bacteria and fungi, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes.
Bacterial Systems: Aerobic bacteria utilize dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to form a diol, such as a catechol. Subsequent cleavage of the catechol ring by other dioxygenases opens up the aromatic structure, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov
Fungal Systems: Fungi, particularly white-rot fungi, employ cytochrome P450 monooxygenases to introduce one atom of oxygen into the aromatic ring, forming an epoxide. This epoxide can then be enzymatically hydrolyzed to a trans-dihydrodiol. Ligninolytic fungi also produce powerful extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase, which generate highly reactive radicals that can non-specifically oxidize a wide range of aromatic compounds, including anthracene derivatives. nih.gov
The table below summarizes the key enzymes involved in the initial stages of microbial degradation of the anthracene scaffold.
Table 1: Key Enzymes in the Microbial Degradation of the Anthracene Scaffold| Enzyme Class | Organism Type | Role in Degradation |
|---|---|---|
| Esterases | Bacteria, Fungi | Hydrolysis of acetate groups from this compound to form 9,10-Anthracenediol. nih.govlibretexts.orglibretexts.orgesterbiotech.com |
| Dioxygenases | Bacteria | Incorporation of O₂ to form cis-dihydrodiols from the aromatic rings. nih.gov |
| Dehydrogenases | Bacteria | Conversion of cis-dihydrodiols to catechols. |
| Cytochrome P450 Monooxygenases | Fungi | Formation of epoxides on the aromatic rings. nih.gov |
| Lignin Peroxidase (LiP) | Fungi | Oxidative cleavage of aromatic rings through radical mechanisms. nih.gov |
| Manganese Peroxidase (MnP) | Fungi | Oxidative cleavage of aromatic rings through radical mechanisms. nih.gov |
The identification of degradation intermediates is essential for confirming the metabolic pathways and assessing the detoxification process. Following the initial hydrolysis to 9,10-Anthracenediol, the subsequent microbial degradation is expected to produce a series of intermediates. Based on known PAH degradation pathways, these would include:
Initial Hydroxylated Intermediates: 9,10-Anthracenediol (from the hydrolysis of the parent compound).
Ring Fission Precursors: Catechol derivatives formed after the action of dioxygenases.
Ring Cleavage Products: Compounds such as cis,cis-muconic acid derivatives resulting from the cleavage of the catechol ring.
Central Metabolic Intermediates: Further degradation leads to the formation of compounds like pyruvate, succinate, and acetyl-CoA, which can be assimilated into the cell's central metabolic pathways.
The specific structures of the intermediates will depend on the microorganisms involved and the specific enzymatic pathways they employ.
Advanced Analytical Techniques for Environmental Metabolite Profiling
The identification and quantification of the transient and stable metabolites of this compound in environmental samples require sophisticated analytical techniques. nih.gov The complexity of environmental matrices and the low concentrations of metabolites necessitate methods with high sensitivity and selectivity. nih.govresearchgate.net
Commonly employed techniques for the analysis of PAH metabolites include:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): This is a widely used technique for the analysis of PAHs and their hydroxylated metabolites due to their native fluorescence. nih.govresearchgate.net It offers excellent sensitivity and is suitable for quantifying known target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. nih.gov For non-volatile metabolites, derivatization is often required to increase their volatility. The mass spectrometer provides structural information, allowing for the confident identification of unknown metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are increasingly used for the analysis of a wide range of environmental contaminants and their metabolites. nih.gov These techniques are particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which are common in biodegradation pathways. The high resolution and accuracy of modern mass spectrometers enable the precise identification and structural elucidation of novel metabolites.
The table below outlines the primary applications of these analytical techniques in the study of PAH degradation.
Table 2: Advanced Analytical Techniques for Metabolite Profiling of Anthracene Derivatives| Analytical Technique | Principle | Application in Metabolite Profiling |
|---|---|---|
| HPLC-F | Separation by liquid chromatography and detection by fluorescence. | Quantification of known fluorescent metabolites, such as hydroxylated PAHs. nih.govresearchgate.netoceanbestpractices.org |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Identification of volatile and semi-volatile metabolites (often after derivatization). nih.gov |
| LC-MS/MS | Separation by liquid chromatography and identification by tandem mass spectrometry. | Identification and structural elucidation of a wide range of polar and non-volatile metabolites. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Information regarding the use of GC-MS for the identification of metabolites resulting from the bioremediation of this compound is not present in the reviewed scientific literature. Research has focused on the degradation of other anthracene derivatives, and as such, no detailed findings or data tables for this compound can be provided.
Future Research Directions and Emerging Paradigms for 9,10 Anthracenediol, Diacetate
Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of 9,10-Anthracenediol, diacetate typically involves the acetylation of 9,10-anthracenediol, which is itself often derived from the reduction of 9,10-anthraquinone. ontosight.ai While effective, these methods often rely on classical batch processing and may involve stoichiometric reagents and challenging purification procedures. Future research is anticipated to pivot towards more sophisticated and sustainable synthetic strategies that offer higher efficiency, lower environmental impact, and greater control over the molecular architecture.
Emerging synthetic paradigms that could be applied to this compound include:
Photocatalytic Methodologies: The use of visible-light photocatalysis has revolutionized organic synthesis. Future work could explore the direct, light-mediated C-H activation and subsequent acyloxylation of the anthracene (B1667546) core, potentially bypassing the need for pre-functionalized starting materials. This approach could lead to a more atom-economical and energy-efficient synthesis.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, high-throughput production. Developing a continuous flow process for the synthesis and purification of this compound would represent a significant advancement in its scalable production for material applications.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and operates under mild, environmentally benign conditions. Research into engineered enzymes capable of selectively oxidizing the 9 and 10 positions of anthracene, followed by an enzymatic or chemical acetylation step, could provide a green and highly efficient synthetic route.
A comparative overview of potential synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Challenges |
| Photocatalysis | High atom economy, use of renewable energy (light), mild reaction conditions. | Catalyst design and stability, control of regioselectivity. |
| Flow Chemistry | Scalability, improved safety, process automation, enhanced reaction control. | Reactor design, optimization of flow parameters, handling of solids. |
| Biocatalysis | High selectivity, environmentally benign (aqueous media, mild temperatures), reduced waste. | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |
This table is interactive. Users can sort and filter the data based on the different parameters.
Advanced Material Engineering and Device Optimization
The inherent fluorescent properties of the anthracene core make its derivatives, including this compound, promising candidates for applications in organic electronics. ontosight.ai The diacetate functional groups can significantly influence the compound's solubility, thin-film morphology, and electronic properties, which are critical parameters for device performance.
Future research in material engineering will likely focus on:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are well-known as blue light emitters in OLEDs. The diacetate groups in this compound could be leveraged to fine-tune the emission wavelength, improve photoluminescent quantum yield, and enhance the material's processability for solution-based device fabrication. Research will involve incorporating this compound as an emitter or host material in multilayer OLED devices and systematically studying the structure-property-performance relationships.
Fluorescent Probes and Sensors: The fluorescence of anthracene derivatives can be sensitive to the local chemical environment. This property can be harnessed to develop chemosensors. Future studies could explore the hydrolysis of the acetate (B1210297) groups of this compound in the presence of specific analytes (e.g., pH changes, specific enzymes), leading to a change in fluorescence. This could form the basis for highly sensitive and selective optical sensors.
Smart Materials: The reversible nature of the photodimerization of anthracene is a well-documented phenomenon. Investigating whether this compound retains this photoreversibility could open doors to its use in self-healing polymers, photo-switchable materials, and data storage applications. The acetate groups may influence the kinetics and efficiency of the [4+4] cycloaddition reaction.
Table 2 outlines potential material applications and key performance metrics for future investigation.
| Application Area | Key Performance Metrics to Optimize | Role of Diacetate Groups |
| OLEDs | High quantum efficiency, color purity (blue emission), operational stability, solution processability. | Influence on HOMO/LUMO levels, solubility in organic solvents, thin-film packing. |
| Fluorescent Sensors | High sensitivity and selectivity, fast response time, significant fluorescence turn-on/off ratio. | Act as triggerable moieties, modulate solubility in aqueous environments. |
| Smart Materials | Reversible photo-switching, high fatigue resistance, efficient self-healing. | Steric and electronic effects on photodimerization, compatibility with polymer matrices. |
This table is interactive. Users can sort and filter the data to explore the potential impact of the diacetate groups on different applications.
Cross-Disciplinary Research at the Interface of Chemistry and Applied Sciences
The unique combination of a rigid, fluorescent aromatic core and reactive ester functionalities makes this compound a compelling molecule for cross-disciplinary research, bridging fundamental chemistry with applied fields like biology and engineering.
Emerging paradigms at this interface include:
Chemical Biology: The development of novel fluorescent probes for bio-imaging is a major area of research. This compound could be explored as a pro-fluorophore. In this scenario, the non-fluorescent diacetate derivative could be designed to be cleaved by specific enzymes prevalent in certain disease states (e.g., esterases overexpressed in cancer cells), releasing the highly fluorescent 9,10-anthracenediol and thus "lighting up" the target cells.
Polymer and Materials Science: The diacetate can be a precursor to the diol, which can then be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyurethanes, imparting the photophysical properties of the anthracene core to the bulk polymer. This could lead to the development of novel fluorescent polymers for applications ranging from secure coatings to advanced composites.
Nanotechnology: The functionalization of nanoparticles and other nanomaterials with organic molecules to imbue them with new properties is a rapidly growing field. This compound could be attached to the surface of nanoparticles (e.g., silica (B1680970), gold), creating hybrid materials with tailored optical and electronic properties for use in diagnostics and targeted therapies.
This cross-disciplinary approach will require close collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of this versatile molecule.
Q & A
Basic: What are the established synthetic routes for 9,10-Anthracenediol diacetate, and what experimental parameters influence yield?
Methodological Answer:
The synthesis of 9,10-Anthracenediol diacetate derivatives typically involves functionalizing anthracene precursors. Key methods include:
- Polyanhydride synthesis : Dehydration of 9,10-anthracenedicarboxylic acid with acetic anhydride under reflux conditions (reaction time: 4–6 hours; yield: ~70%) .
- One-pot synthesis : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with aryl halides, enabling regioselective substitution at the 9,10-positions. Optimal temperatures range from −78°C to room temperature .
- Esterification : Direct acetylation of 9,10-Anthracenediol using acetyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to prevent side reactions .
Critical Parameters : Reaction temperature, stoichiometry of acetylating agents, and inert atmosphere (N₂/Ar) are crucial to avoid oxidation.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 9,10-Anthracenediol diacetate?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm acetylation via shifts at δ 2.1–2.3 ppm (acetate methyl groups) and aromatic proton patterns (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve diastereomers .
- IR Spectroscopy : Stretching vibrations at 1740–1760 cm⁻¹ (C=O of acetate) and 1250 cm⁻¹ (C-O) validate ester formation .
Advanced Tip : Couple HPLC with mass spectrometry (LC-MS) for molecular weight confirmation and impurity profiling.
Basic: What safety protocols are essential when handling 9,10-Anthracenediol diacetate in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, which may cause respiratory irritation .
- Waste Disposal : Collect residues in sealed containers for incineration via certified waste management services to prevent aquatic toxicity .
Advanced: How can regioselective hydrogenolysis be achieved in 9,10-Anthracenediol diacetate derivatives?
Methodological Answer:
Regioselective cleavage of acetate groups requires:
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere (1–3 atm) in ethanol at 25°C selectively removes one acetate group while preserving the anthracene core .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .
Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm using ¹H NMR loss of acetate signals.
Advanced: What are the challenges in synthesizing polycarbonates from 9,10-Anthracenediol diacetate, and how can they be addressed?
Methodological Answer:
- Thermal Instability : Polycarbonates derived from 9,10-Anthracenediol diacetate decompose at ~185°C due to anthracene ring strain. Solutions include:
- Copolymerization : Blend with bisphenol A to enhance thermal stability (T₅% degradation >250°C) .
- Post-Polymerization Modifications : Aromatization via heat treatment (200°C under vacuum) to stabilize the backbone .
Data Contradiction : Lower molecular weight polymers (<10 kDa) show better stability but reduced mechanical strength. Balance via controlled stoichiometry of phosgene .
Advanced: How can computational methods resolve contradictions in reaction outcomes for anthracene derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in substitution reactions (e.g., LDA-mediated arylations) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, explaining yield variations in THF vs. DMSO .
Case Study : Conflicting reports on acetylation efficiency (70–90% yields) correlate with solvent polarity and transition-state stabilization .
Advanced: What biological screening strategies are recommended for 9,10-Anthracenediol diacetate-based compounds?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC values) against S. aureus and E. coli with cytotoxicity controls (e.g., MTT assay on HEK293 cells) .
- DNA Intercalation Studies : Use UV-Vis titration (hypochromicity at 260 nm) and ethidium bromide displacement assays .
Note : Structure-activity relationships (SAR) require systematic variation of substituents (e.g., electron-withdrawing groups enhance bioactivity) .
Advanced: How do steric effects influence the conformational stability of anthracene-based acetals?
Methodological Answer:
- X-ray Crystallography : Resolve "roof-like" conformations in (9',10'-dihydro-9'-anthracenyl)methylene acetals, showing steric hindrance from methyl substituents .
- Computational Analysis : Compare energy barriers for ring puckering (MMFF94 force field) to explain stability differences between derivatives .
Key Finding : Bulky substituents at the 9,10-positions increase torsional strain, reducing thermal stability by 15–20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
